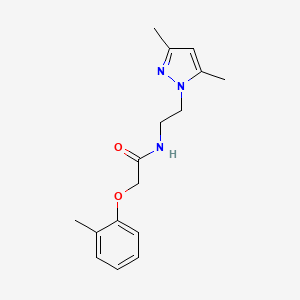

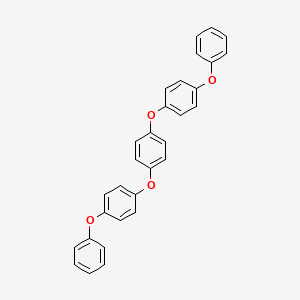

![molecular formula C15H17N3O B2738003 8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1484868-13-4](/img/structure/B2738003.png)

8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol” is a derivative of 8-aza-bicyclo[3.2.1]octan-3-ol . It is a novel agent that affects diseases of the central nervous system . It is useful for treating cognitive deficits due to aging, stroke, head trauma, Alzheimer’s disease, or other neurodegenerative diseases, or schizophrenia . It also helps in the treatment of disorders related to excessive serotonergic stimulation, such as anxiety, aggression, and stress .

Scientific Research Applications

Antimicrobial and Anticancer Activities

The quinazolin-4-yl-azabicyclo[3.2.1]octan-3-ol framework serves as a base for synthesizing compounds with significant antimicrobial and anticancer properties. For instance, derivatives synthesized from 2,4-dihydroxoquinoline exhibited excellent antibacterial activity comparable to ampicillin and showed potential anticancer activity against HeLa cells. Molecular docking studies suggest these compounds are good β-tubulin inhibitors, indicating their promise as antibacterial and anticancer agents (Kayarmar et al., 2014).

Muscarinic Activities

Quinuclidin-3-yltriazole and tetrazole derivatives, including those with the quinazolin-4-yl-azabicyclo[3.2.1]octan moiety, have been evaluated for their muscarinic ligand potential. These compounds showed potency and efficacy as muscarinic ligands in radioligand binding assays, highlighting their potential in developing therapeutics targeting the muscarinic receptors (Wadsworth et al., 1992).

Antibacterial Agents

Bridged bicyclic analogues of the C7-piperazine, including the 8-azabicyclo[3.2.1]octane derivatives, have been prepared and demonstrated nearly equipotent antibacterial activity with their 7-piperazinyl analogues against Gram-negative and Gram-positive organisms. This underscores the structural versatility and therapeutic potential of the 8-(quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol scaffold in developing new antibacterial agents (Kiely et al., 1991).

Antinociceptive Agents

The 3-(3-alkylthio-1,2,5-thiadiazol-4-yl)-1-azabicycles, including quinuclidines and 1-azanorbornanes with the quinazolin-4-yl moiety, are a novel class of muscarinic antinociceptive agents. These compounds have shown high affinity for muscarinic receptors and produced antinociception in vivo, indicating their potential as pain management therapeutics (Olesen et al., 1996).

Building Block for Muscarine Agonists and Antagonists

(R)-3-Quinuclidinol, a derivative of 8-(quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol, is a valuable building block in synthesizing muscarine M1 and M3 agonists and muscarine M3 antagonists. Its versatility in drug synthesis highlights the importance of the quinazolin-4-yl-azabicyclo[3.2.1]octan framework in medicinal chemistry (Chavakula et al., 2013).

Future Directions

Quinazoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, the future directions for “8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol” and similar compounds could involve further exploration of their potential applications in medicinal chemistry and drug discovery.

properties

IUPAC Name |

8-quinazolin-4-yl-8-azabicyclo[3.2.1]octan-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O/c19-12-7-10-5-6-11(8-12)18(10)15-13-3-1-2-4-14(13)16-9-17-15/h1-4,9-12,19H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKLJWCBUGRPHSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2C3=NC=NC4=CC=CC=C43)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

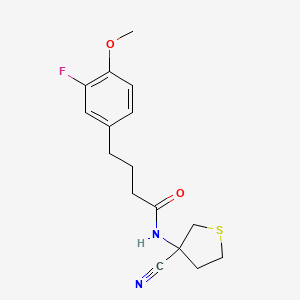

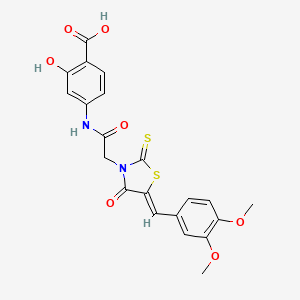

![(Z)-2-Cyano-N-(2,6-diethylphenyl)-3-[4-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2737924.png)

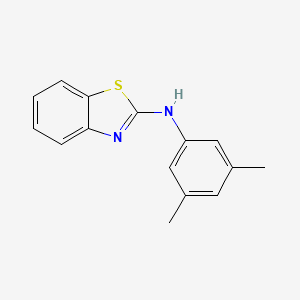

![5-Chloro-1,6,8-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B2737928.png)

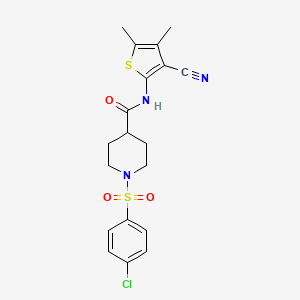

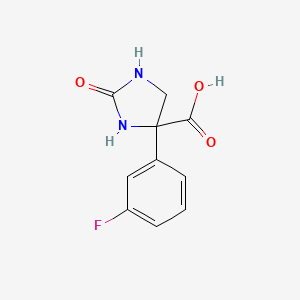

![3-(4-Chlorophenyl)-5-[(4-methoxyanilino)methylene]-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2737934.png)

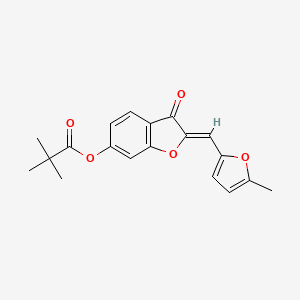

![[4-[(5-Methyl-1,2-oxazol-4-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2737935.png)

![3-benzyl-N-(4-bromo-2-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2737938.png)

![[(1S,5R)-6-Azabicyclo[3.2.1]octan-5-yl]methanol;hydrochloride](/img/structure/B2737942.png)